3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Mechanism of Action
The compound “3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a derivative of triazolo[4,3-a]pyridine. Triazolo[4,3-a]pyridines are a class of compounds that contain a pyridine ring fused with a 1,2,4-triazole ring. These compounds have been studied for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific activities of these compounds can vary widely depending on the nature and position of the substituents on the rings.
The cyclopentanecarboxamido group in the compound might influence its lipophilicity, which could affect its absorption and distribution in the body. The carboxylic acid group could potentially form hydrogen bonds with biological targets, influencing its binding affinity and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with a suitable pyridine derivative to form the triazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanecarboxamido group, for instance, may enhance its binding affinity to certain targets or improve its stability under various conditions .
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-11(8-3-1-2-4-8)14-13-16-15-10-6-5-9(12(19)20)7-17(10)13/h5-8H,1-4H2,(H,19,20)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLCZQNWNLZLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C3N2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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